molecular formula C19H12BrFN6O3 B6580515 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207031-51-3

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B6580515
CAS No.: 1207031-51-3
M. Wt: 471.2 g/mol
InChI Key: GGPQCHVNGRHCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound A) is a heterocyclic hybrid molecule combining a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core with substituted 1,2,4-oxadiazole and aryl groups. Its design leverages bioisosteric principles, where the 1,2,4-oxadiazole moiety enhances metabolic stability, while the bromophenyl and fluorophenyl substituents modulate electronic and steric properties for targeted biological interactions .

Compound A was synthesized via a 1,3-dipolar cycloaddition reaction between 5-azidomethyl-3-(4-bromophenyl)-1,2,4-oxadiazole and N-(4-fluorophenyl)maleimide, as part of a broader effort to develop anti-protozoal agents .

Properties

IUPAC Name

3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN6O3/c20-11-3-1-10(2-4-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-7-5-12(21)6-8-13/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPQCHVNGRHCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features of Compound A and Analogs
Compound ID Core Structure Substituents Key Synthesis Method Biological Activity (IC₅₀, if available)
Compound A (Target) Pyrrolo[3,4-d]triazole-4,6-dione - 1,2,4-Oxadiazole with 4-bromophenyl
- 4-Fluorophenyl at position 5
1,3-Dipolar cycloaddition Anti-protozoal (specific data unreported)
Compound 5a-k Same core as Compound A Varied 4-substituted phenyl groups (e.g., Cl, NO₂, OCH₃) on oxadiazole Same as Compound A IC₅₀: 0.5–5.0 μM (anti-protozoal)
Compound 2 1,2,3-Triazole Ethynyl estradiol parent nucleus Click chemistry IC₅₀: 17.8 μM (HepG2)
Compound 3 Pyrrolo[2,3-d]pyrimidine 1,2,3-Triazole with pyrimidine Not specified IC₅₀: 2.03 μM (HepG2)
Compound 1171668-31-7 Same core as Compound A - 1,2,4-Oxadiazole with 4-chlorophenyl
- 3-Fluoro-4-methylphenyl at C5
Likely similar to Compound A Unreported

Key Observations:

  • Substituent Effects: Replacing the 4-bromophenyl group in Compound A with electron-withdrawing groups (e.g., NO₂) in analogs (5a-k) enhanced anti-protozoal activity . Conversely, the 4-fluorophenyl group may improve pharmacokinetic properties due to fluorine’s electronegativity and metabolic stability .
  • Core Modifications : Compounds with pyrimidine or pyrazoline cores (e.g., Compound 3 ) exhibit distinct biological profiles, highlighting the importance of the pyrrolo-triazole-dione scaffold in Compound A for protozoal targeting .
Table 2: Cytotoxic and Anti-Inflammatory Activities
Compound ID Target/Cell Line Activity (IC₅₀) Proposed Mechanism
Compound A Protozoal pathogens Not reported Likely inhibition of parasitic enzymes
Compound 5a-k Trypanosoma brucei 0.5–5.0 μM Disruption of membrane integrity
Compound 3 HepG2 2.03 μM Apoptosis induction, G2/M cell cycle arrest
Pyrrolo-pyridazinones COX/LOX enzymes <10 μM Dual COX/LOX inhibition, anti-inflammatory

Key Observations:

  • Mechanistic Diversity : The 1,2,3-triazole moiety in Compound A and analogs may facilitate hydrogen bonding with biological targets, as seen in COX/LOX inhibitors .

Structural and Spectroscopic Characterization

Compound A ’s structure was confirmed via NMR, IR, and mass spectrometry, consistent with methods used for analogs in and . Crystallographic data for related compounds (e.g., and ) reveal planar conformations, except for perpendicularly oriented fluorophenyl groups, which may influence binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.